

A Spectroscopic and Structural Elucidation Guide to 4-Bromo-N-methylphthalimide

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Compound of Interest

Compound Name: 4-Bromo-N-methylphthalimide

CAS No.: 90224-73-0

Cat. No.: B1269696

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Introduction

4-Bromo-N-methylphthalimide is a halogenated derivative of N-methylphthalimide, a compound belonging to the phthalimide class. Phthalimides are a significant scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as crucial building blocks in organic synthesis. The introduction of a bromine atom onto the aromatic ring of the N-methylphthalimide core can significantly modulate its electronic properties, reactivity, and biological interactions. This guide provides an in-depth analysis of the spectroscopic data of **4-Bromo-N-methylphthalimide**, offering a foundational resource for researchers in drug discovery, chemical synthesis, and materials development. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural features of this compound.

Molecular Structure and Properties

4-Bromo-N-methylphthalimide, with the chemical formula $C_9H_6BrNO_2$ and a molecular weight of approximately 240.06 g/mol, possesses the IUPAC name 5-bromo-2-methylisoindole-1,3-

dione[1]. Its structure is characterized by a central phthalimide core, N-alkylation with a methyl group, and a bromine substituent on the benzene ring.

Property	Value	Source
CAS Number	90224-73-0	[2]
Molecular Formula	C ₉ H ₆ BrNO ₂	[1]
Molecular Weight	240.06 g/mol	[1]
IUPAC Name	5-bromo-2-methylisoindole-1,3-dione	[1]
Monoisotopic Mass	238.95819 Da	[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling patterns, and integration of the signals, a detailed picture of the molecular framework can be constructed. While experimental spectra for **4-Bromo-N-methylphthalimide** are not readily available in public databases, we can predict the spectral features with high accuracy by examining the spectra of the parent compound, N-methylphthalimide, and considering the well-established effects of bromine substitution on aromatic systems.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-Bromo-N-methylphthalimide** is expected to exhibit signals corresponding to the aromatic protons and the N-methyl protons. The bromine atom will influence the chemical shifts of the aromatic protons through its electron-withdrawing inductive effect and electron-donating resonance effect.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.8-8.0	m	2H	Aromatic (H-5, H-6)	Protons on the brominated ring will be deshielded.
~ 7.7	m	1H	Aromatic (H-7)	
~ 3.2	s	3H	N-CH ₃	The N-methyl group is a singlet due to the absence of adjacent protons.

Rationale: The aromatic region of the parent N-methylphthalimide shows a complex multiplet around 7.7-7.9 ppm[4][5]. The introduction of bromine at the 4-position will break the symmetry of the aromatic ring, leading to a more complex splitting pattern. The protons ortho and meta to the bromine atom will experience different electronic environments, resulting in distinct chemical shifts. The N-methyl protons will appear as a sharp singlet, as they are not coupled to any other protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 167	C=O	The carbonyl carbons of the imide are highly deshielded.
~ 135	Aromatic (C-Br)	The carbon directly attached to bromine will be significantly shifted.
~ 132-134	Aromatic (CH)	Aromatic carbons will have distinct chemical shifts due to the bromine substituent.
~ 123-125	Aromatic (CH)	
~ 24	N-CH ₃	The N-methyl carbon is in the typical range for an N-alkyl group.

Rationale: In N-methylphthalimide, the carbonyl carbons appear around 168 ppm, and the aromatic carbons are in the 123-134 ppm range[6]. The bromine atom in **4-Bromo-N-methylphthalimide** will cause a downfield shift for the carbon it is attached to (ipso-carbon) and will also influence the chemical shifts of the other aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H stretch
~ 2950-2850	Weak	Aliphatic C-H stretch (N-CH ₃)
~ 1770-1700	Strong	Asymmetric and symmetric C=O stretch (imide)
~ 1600-1450	Medium	Aromatic C=C stretch
~ 1380	Medium	C-N stretch
~ 1100-1000	Strong	C-Br stretch

Rationale: The most characteristic feature in the IR spectrum of an N-substituted phthalimide is the pair of strong carbonyl absorption bands due to symmetric and asymmetric stretching of the imide group[4]. The presence of the aromatic ring is confirmed by the C-H and C=C stretching vibrations. The C-Br stretching vibration is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

m/z	Ion	Rationale
239/241	[M] ⁺	Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹ Br/ ⁸¹ Br ≈ 1:1).
211/213	[M-CO] ⁺	Loss of a carbonyl group.
183/185	[M-2CO] ⁺	Loss of both carbonyl groups.
104	[C ₇ H ₄ O] ⁺	A common fragment in the mass spectra of phthalimides.

Rationale: The mass spectrum of **4-Bromo-N-methylphthalimide** is expected to show a prominent molecular ion peak with a characteristic 1:1 ratio for the M and M+2 peaks, which is indicative of the presence of a single bromine atom[3]. The fragmentation pattern will likely involve the sequential loss of the two carbonyl groups and other characteristic cleavages of the phthalimide ring[7][8].

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **4-Bromo-N-methylphthalimide** in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Acquisition:** Acquire the spectrum on a 400 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the spectrum on a 100 MHz NMR spectrometer using a proton-decoupled sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ^{13}C .

IR Spectroscopy

- **Sample Preparation:** For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- **Acquisition:** Record the spectrum from 4000 to 400 cm^{-1} . Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} [4].

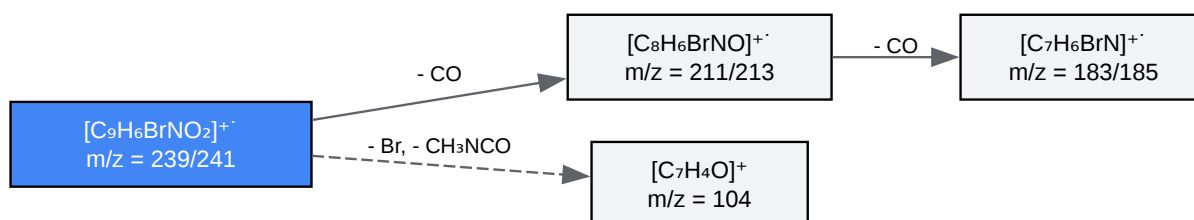
Mass Spectrometry

- **Sample Introduction:** Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.
- **Ionization:** Use Electron Ionization (EI) at 70 eV.

- Analysis: Scan a mass range of m/z 40-500.

Visualizations

Molecular Structure



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Caption: Proposed key fragmentation pathways for **4-Bromo-N-methylphthalimide** in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **4-Bromo-N-methylphthalimide**. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a detailed predictive analysis of its NMR, IR, and Mass spectra. This information is critical for the unambiguous identification and characterization of this compound in various research and development settings. The provided protocols offer a starting point for the experimental acquisition of high-quality spectroscopic data.

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